molecular formula C15H14Cl2O B8762132 (4-Chlorodiphenyl)methyl beta-chloroethyl ether

(4-Chlorodiphenyl)methyl beta-chloroethyl ether

Cat. No.: B8762132
M. Wt: 281.2 g/mol
InChI Key: DCEIKCWSGSANLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorodiphenyl)methyl beta-chloroethyl ether is an organic compound with the molecular formula C15H14Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 2-chloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorodiphenyl)methyl beta-chloroethyl ether can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 1-chloro-4-(chloromethyl)benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like acetone, and the mixture is heated under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of 1-chloro-4-((2-chloroethoxy)(phenyl)methyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorodiphenyl)methyl beta-chloroethyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent like acetone or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of phenolic derivatives or amine-substituted benzene compounds.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of methyl-substituted benzene derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorodiphenyl)methyl beta-chloroethyl ether involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chloromethyl and 2-chloroethoxy groups are reactive sites that can undergo nucleophilic attack, resulting in the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorodiphenyl)methyl beta-chloroethyl ether is unique due to the presence of both chloromethyl and 2-chloroethoxy groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C15H14Cl2O

Molecular Weight

281.2 g/mol

IUPAC Name

1-chloro-4-[2-chloroethoxy(phenyl)methyl]benzene

InChI

InChI=1S/C15H14Cl2O/c16-10-11-18-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15H,10-11H2

InChI Key

DCEIKCWSGSANLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OCCCl

Origin of Product

United States

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